N-[(dimethylamino)methylene]-N'-(4-fluorophenyl)thiourea
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Overview
Description
N-[(dimethylamino)methylene]-N’-(4-fluorophenyl)thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dimethylamino)methylene]-N’-(4-fluorophenyl)thiourea typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 4-fluorophenyl isothiocyanate. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:
N,N-dimethylformamide dimethyl acetal+4-fluorophenyl isothiocyanate→N-[(dimethylamino)methylene]-N’-(4-fluorophenyl)thiourea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(dimethylamino)methylene]-N’-(4-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
N-[(dimethylamino)methylene]-N’-(4-fluorophenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-[(dimethylamino)methylene]-N’-(4-fluorophenyl)thiourea involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, it can interact with cellular pathways, modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-dimethylthiourea
- N-phenylthiourea
- N,N’-diethylthiourea
Uniqueness
N-[(dimethylamino)methylene]-N’-(4-fluorophenyl)thiourea stands out due to the presence of the 4-fluorophenyl group, which imparts unique electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs. Additionally, the dimethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(dimethylaminomethylidene)-3-(4-fluorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3S/c1-14(2)7-12-10(15)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHRXWUDWAXXHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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